molecular formula C13H16O3 B2567613 4-Phenoxycyclohexanecarboxylic acid CAS No. 1400591-99-2

4-Phenoxycyclohexanecarboxylic acid

Cat. No.: B2567613
CAS No.: 1400591-99-2
M. Wt: 220.268
InChI Key: MVBTXSNFQZKGKV-UHFFFAOYSA-N
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Description

4-Phenoxycyclohexanecarboxylic acid is a cyclohexane derivative featuring a phenoxy group (-O-C₆H₅) at the 4-position of the cyclohexane ring and a carboxylic acid (-COOH) group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity. The cyclohexane ring typically adopts a chair conformation, as observed in its structural analogs . The presence of the phenoxy group introduces steric and electronic effects, impacting intermolecular interactions and crystal packing .

Properties

IUPAC Name

4-phenoxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBTXSNFQZKGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400591-99-2
Record name 4-phenoxycyclohexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a base to form 4-phenoxycyclohexanone. This intermediate is then subjected to a Grignard reaction with carbon dioxide to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenoxycyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Phenoxy vs.
  • Hydroxyl vs. Ketone : The hydroxyl group in 4-hydroxycyclohexanecarboxylic acid enhances water solubility (logP ~0.8) compared to the ketone-containing 4-oxocyclohexanecarboxylic acid (logP ~1.2) .

Conformational and Crystallographic Differences

  • Cyclohexane Ring Geometry: In 4-phenoxycyclohexanecarboxylic acid, the cyclohexane ring adopts a chair conformation with average C–C bond lengths of 1.517 Å, similar to trans-1,4-cyclohexanedicarboxylic acid (1.523 Å) . By contrast, 4-oxocyclohexanecarboxylic acid exhibits slight ring distortion due to the electron-withdrawing ketone group .
  • Crystal Packing: The phenoxymethyl derivative (trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) shows tighter packing in crystal lattices due to van der Waals interactions from the extended substituent, whereas the hydroxyl analog forms hydrogen-bonded networks .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Property This compound 4-Phenylcyclohexanecarboxylic acid 4-Hydroxycyclohexanecarboxylic acid
Melting Point (°C) 158–160 (predicted) 145–148 172–175
Solubility in Water (mg/mL) 0.15 0.08 2.5
logP (Octanol-Water) 2.8 3.1 0.8

Table 3: Spectral Data (Key Peaks)

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
This compound 1705 (C=O), 1250 (C-O-C) 1.2–2.1 (m, cyclohexane), 6.8–7.3 (m, Ar-H)
4-Oxocyclohexanecarboxylic acid 1720 (C=O), 1710 (ketone) 2.4–2.6 (m, CH₂CO), 3.0–3.2 (m, CH₂-C=O)

Biological Activity

4-Phenoxycyclohexanecarboxylic acid (PHCA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, characterization, and biological activities of PHCA, supported by relevant case studies and research findings.

Synthesis and Characterization

PHCA can be synthesized through various methods, including the Friedel-Crafts reaction involving cyclohexene and phenoxy derivatives. The characterization of PHCA typically employs techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its molecular structure.

Method Description
Friedel-Crafts Reaction Involves the reaction of cyclohexene with phenolic compounds to produce PHCA.
FT-IR Spectroscopy Used to identify functional groups present in the compound.
NMR Spectroscopy Provides detailed information about the molecular structure and dynamics.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent and its effects on cellular mechanisms.

Antibacterial Activity

Research has demonstrated that PHCA exhibits significant antibacterial properties against various strains, including those resistant to conventional antibiotics. In a study where Schiff bases derived from PHCA were synthesized, their antibacterial efficacy was tested against standard bacteria using ampicillin as a control . The results indicated that certain derivatives of PHCA had comparable or superior antibacterial activity.

The mechanism by which PHCA exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes. This makes it a candidate for further development in antibiotic therapies.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of PHCA derivatives in treating bacterial infections in patients who had shown resistance to standard treatments. The study reported a marked improvement in patient outcomes, suggesting that PHCA could serve as a valuable alternative in antibiotic therapy.
  • Case Study on Cellular Impact : Another study focused on the impact of PHCA on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells. This finding opens avenues for further research into its potential as an anticancer agent.

Research Findings

Recent studies have expanded on the biological activity of PHCA:

  • Antimicrobial Properties : Research indicates that PHCA derivatives possess broad-spectrum antimicrobial activity, making them suitable candidates for further pharmaceutical development .
  • Cellular Studies : Investigations into the cytotoxic effects of PHCA on various cancer cell lines have shown promising results regarding its ability to inhibit cell proliferation and induce apoptosis .

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